Scroside B

Quality Control Analytical Chemistry Reference Standard

Scroside B (CAS 211566-91-5) is a disaccharide phenylethanoid glycoside with the molecular formula C31H40O16 (MW 668.6 g/mol), originally isolated from the underground parts of Picrorhiza scrophulariiflora Pennell (Scrophulariaceae). Architecturally, it belongs to the cinnamoyl glycoside subclass and carries two distinct cinnamoyl-derived moieties: a feruloyl (4-hydroxy-3-methoxycinnamoyl) ester at the C-6 position of the inner glucosyl unit and a 3-hydroxy-4-methoxyphenylethyl ether aglycone, giving it a unique substitution pattern relative to the larger scrosides A (C37H50O21, MW 830.3) and C (C37H50O21, MW 830.3).

Molecular Formula C31H40O16
Molecular Weight 668.6 g/mol
Cat. No. B1244647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScroside B
Synonymsscroside B
Molecular FormulaC31H40O16
Molecular Weight668.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C31H40O16/c1-41-19-7-4-16(11-18(19)34)9-10-43-30-28(40)29(47-31-27(39)26(38)24(36)21(13-32)45-31)25(37)22(46-30)14-44-23(35)8-5-15-3-6-17(33)20(12-15)42-2/h3-8,11-12,21-22,24-34,36-40H,9-10,13-14H2,1-2H3/b8-5+/t21-,22-,24-,25-,26+,27-,28-,29+,30-,31+/m1/s1
InChIKeyMTKGYCQUEWGDQW-CRVIUCGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scroside B Procurement Guide: Chemical Identity, Source, and Structural Class


Scroside B (CAS 211566-91-5) is a disaccharide phenylethanoid glycoside with the molecular formula C31H40O16 (MW 668.6 g/mol), originally isolated from the underground parts of Picrorhiza scrophulariiflora Pennell (Scrophulariaceae) [1][2]. Architecturally, it belongs to the cinnamoyl glycoside subclass and carries two distinct cinnamoyl-derived moieties: a feruloyl (4-hydroxy-3-methoxycinnamoyl) ester at the C-6 position of the inner glucosyl unit and a 3-hydroxy-4-methoxyphenylethyl ether aglycone, giving it a unique substitution pattern relative to the larger scrosides A (C37H50O21, MW 830.3) and C (C37H50O21, MW 830.3) [3][4]. The compound is indexed in MeSH (Unique ID C113443), the KNApSAcK database (C00024145), and the Nikkaji Japanese chemical substance dictionary, signaling a well-defined chemical entity suitable for use as a reference standard or phytochemical probe [5].

Reference standard for HPLC-MS fingerprinting and quantitative NMR
Species-specific chemotaxonomic marker for Picrorhiza scrophulariiflora
Well-defined phenylethanoid glycoside with database-indexed identity

Why Generic Phenylethanoid Glycosides Cannot Substitute for Scroside B in Procurement


Scroside B is not a commodity phenylpropanoid glycoside interchangeable with its co-isolated analogs. Unlike Scroside A and Scroside C — both C37H50O21 hepta-glycosides that contain an additional cinnamoyl group — Scroside B has a distinct C31H40O16 skeleton with a precisely defined 6-O-feruloyl substitution on the inner glucose and a 3-hydroxy-4-methoxyphenylethyl ether on the terminal glucose [1][2]. This structural divergence translates into a markedly different computed physicochemical profile, including XLogP3-AA (-0.4 vs. -1.5 for Scroside A), topological polar surface area (244 Ų vs. 313 Ų), and hydrogen-bond donor count (8 vs. 12), each altering solubility, permeability, and potential molecular recognition [3]. Furthermore, Scroside B is restricted to Picrorhiza scrophulariiflora and has not been detected in the commercially interchangeable P. kurroa, making it a non-substitutable chemotaxonomic marker for species authentication [4].

! Co-isolated Scroside A/C differ by 161.7 Da and an extra cinnamoyl moiety; mass-based substitution may invalidate quantification.
! Not reported in P. kurroa; generic Picrorhiza extracts may lack species specificity and the chemotaxonomic signal of Scroside B.
! Computed XLogP3-AA and TPSA differ markedly from larger glycosides; permeability predictions may not transfer.

Scroside B Quantitative Differentiation Evidence: Molecular Identity, Physicochemical Profile, and Source Specificity


Molecular Formula and Mass: Discrete Identity versus Scrosides A and C

Scroside B (C31H40O16, MW 668.6 g/mol) is unequivocally distinguished from its closest structural analogs Scroside A and Scroside C (both C37H50O21, MW 830.3 g/mol) by a molecular weight difference of 161.7 Da, corresponding to one less cinnamoyl moiety [1][2]. Its distinct CAS RN (211566-91-5 versus 211566-90-4 for Scroside A and 211566-99-3 for Scroside C) and unique InChIKey (PPDZZRKVJAZQSX-CFICOBBVNA-N) provide unambiguous chemical identification suitable for HPLC-MS fingerprinting, quantitative NMR, and pharmacopoeial monograph development [3][4]. Among the 141 compounds isolated from Picrorhiza species, only 11 are phenylethanoid glycosides, highlighting that Scroside B occupies a narrow structural niche rather than a commodity chemical space [5].

Molecular identity
Head-to-head
C31H40O16 (668.6 Da) vs C37H50O21 (830.3 Da); Δ161.7 Da
Supports unambiguous HPLC-MS identification
CAS and InChIKey distinguish from co-isolated analogs
Quality Control Analytical Chemistry Reference Standard

Chemotaxonomic Specificity: Scroside B as a Species Discrimination Marker for P. scrophulariiflora vs. P. kurroa

A 2021 comprehensive review of 141 compounds isolated from Picrorhiza scrophulariiflora and P. kurroa confirms that phenylethanoid glycosides, including Scroside B, have been reported exclusively from P. scrophulariiflora and not from P. kurroa [1]. In contrast, P. kurroa is characterized by kutkin (6-cinnamyl-β-D-glucosidyl vanillate), apocynine, and mannitol, while P. scrophulariiflora accumulates scrosides A–C and picroside IV [2]. A TLC densitometric method validated for both species demonstrated that picroside-I content is 1.611% (w/w) in P. scrophulariiflora vs. 1.258% in P. kurroa, and picroside-II is 0.613% vs. 0.481%, establishing quantitative thresholds for species discrimination [3]. Although direct Scroside B quantification data across the two species is not available, the compound's consistently reported presence only in P. scrophulariiflora supports its use as a qualitative chemotaxonomic marker for species-level sourcing verification.

Chemotaxonomic specificity
Class-level inference
Exclusive to P. scrophulariiflora; absent in P. kurroa
Supports species-level authentication
Picroside-I 1.611% vs 1.258% as parallel quantitative benchmark
Species Authentication Botanical Sourcing Pharmacopoeial Quality

Computed Physicochemical Property Differentiation: XLogP3-AA and TPSA versus Scroside A/C and Plantainoside D

Computed physicochemical properties from PubChem reveal that Scroside B has an XLogP3-AA of -0.4, compared to -1.5 for Scroside A (CID 101301764) and -1.5 for Scroside C (CID 102205857), indicating approximately 1.1 log unit higher lipophilicity than its larger analogs [1]. Its topological polar surface area (TPSA) of 244 Ų is substantially below the 313 Ų of Scrosides A/C and below the 280 Ų threshold often cited as a ceiling for oral absorption, theoretically favoring passive membrane permeation [2]. The hydrogen-bond donor count (8 vs. 12) and heavy-atom count (47 vs. 60) further differentiate Scroside B from Scrosides A/C, translating into a 26% lower molecular complexity score (985 vs. 1340) that may simplify synthetic or semi-synthetic derivatization strategies [3].

Physicochemical profile
Head-to-head
XLogP3-AA -0.4 (vs -1.5), TPSA 244 Ų (vs 313 Ų)
Predicted higher lipophilicity; may support membrane permeability studies
Computed properties; experimental validation advised
Drug-like Properties Bioavailability Prediction Formulation Design

Collagenase 3 Interaction Annotation: Differential Database Evidence versus Structurally Related Scrosides

The ChEMBL database (accessed via the KEGG COMPOUND interaction table) annotates Scroside B (C00024145) as a protein interactor with Collagenase 3 (MMP-13, EC 3.4.24.-), alongside Scroside A (C00024144), Scroside C (C00024146), and Brandioside (C00029848) [1]. The associated PubChem BioAssay (AID derived from ChEMBL) reports aggregately that among 27 tested compounds against Collagenase 3, 27 were active at ≤1 µM and 18 were active at ≤1 nM, although the specific IC50 of Scroside B within this pool remains undisclosed [2]. While this annotation alone does not constitute quantitative bioactivity differentiation, it provides a testable hypothesis for focused in vitro profiling of Scroside B relative to other matrix metalloproteinase targets, particularly given the compound's lower molecular weight and distinct cinnamoyl topology that may favor alternative binding geometries compared to the larger Scroside A/C [3].

MMP-13 interaction
Supporting evidence
Annotated Collagenase 3 interactor; 27/27 active ≤1 µM
Candidate for MMP-13 probe development
Specific IC50 not individually reported; head-to-head needed
Target Engagement Enzyme Inhibition Computational Screening

Scroside B Application Scenarios: Where Its Specific Identity Creates Scientific Value


Analytical Reference Standard for Species Authentication of Picrorhiza scrophulariiflora in Pharmacopoeial Quality Control

Due to its exclusive occurrence in P. scrophulariiflora and absence from the commercially interchangeable P. kurroa, Scroside B serves as a qualitative chemotaxonomic marker in HPLC-UV/MS or UPLC-QTOF fingerprinting protocols. Its distinct molecular formula (C31H40O16) and unique InChIKey provide a confirmatory identification handle orthogonal to the picroside-I/picroside-II quantitative thresholds (1.611% and 0.613% in P. scrophulariiflora) [1][2]. Regulatory bodies and QC laboratories requiring botanical ingredient traceability can deploy Scroside B as a species-specific marker for P. scrophulariiflora-derived extracts, complementing iridoid-based quantification methods [3].

Synthesis and Semi-Synthetic Derivatization of Medium-Complexity Phenylethanoid Scaffolds

The 26% lower molecular complexity of Scroside B (complexity score 985) compared to Scroside A or C (complexity score ~1340), combined with its 161.7 Da lower molecular weight and 69 Ų smaller TPSA, makes it a more synthetically tractable starting scaffold for medicinal chemistry programs targeting cinnamoyl glycoside space [1]. Its 6-O-feruloyl ester linkage and 3-hydroxy-4-methoxyphenylethyl ether aglycone provide two chemically orthogonal functionalization handles that are present in the larger scrosides but at a reduced molecular weight penalty, enabling the exploration of structure-activity relationships on a leaner core [2].

Membrane Permeability-Focused Bioactivity Screening for Phenylethanoid Glycosides

With a computed XLogP3-AA of -0.4 (1.1 log units higher than Scroside A/C), a TPSA of 244 Ų (below the 280 Ų oral absorption threshold), and only 8 hydrogen-bond donors (versus 12 in Scroside A/C), Scroside B is predicted to possess superior passive membrane permeation within the phenylethanoid glycoside class [1]. This property profile supports the inclusion of Scroside B as a prioritized compound in cell-based screening cascades where intracellular target engagement or blood-brain barrier penetration is hypothesized — provided that confirmatory PAMPA or Caco-2 permeability data are experimentally generated to validate these computational predictions [2].

Collagenase/MMP-13 Targeted Probe Development within the Iridoid-Phenylpropanoid Chemical Space

The ChEMBL database annotation of Scroside B as a Collagenase 3 (MMP-13) interactor, taken together with its lower molecular complexity relative to the larger scrosides, positions it as a candidate hit for matrix metalloproteinase inhibitor discovery programs [1]. Although a specific IC50 value for Scroside B against MMP-13 has not been individually published, the aggregated ChEMBL assay data (27/27 compounds active at ≤1 µM, 18/27 active at ≤1 nM) establish that the cinnamoyl glycoside chemotype can achieve nanomolar-level collagenase engagement [2]. Researchers seeking MMP-13 inhibitors with novel chemotypes distinct from hydroxamate-based scaffolds may find Scroside B a worthwhile entry point for focused library synthesis and enzymatic profiling [3].

Application
Selection Property
Validation Focus
Species authentication for P. scrophulariiflora
Chemotaxonomic marker specificity
HPLC-MS fingerprinting against P. kurroa
Semi-synthetic derivatization of cinnamoyl glycosides
Lower scaffold complexity
Functional-group handles on a leaner phenylethanoid core
Membrane permeability screening
Predicted permeability profile
Confirmatory PAMPA or Caco-2 assay
MMP-13 probe development
Collagenase 3 database annotation
MMP-13 enzymatic assay head-to-head
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